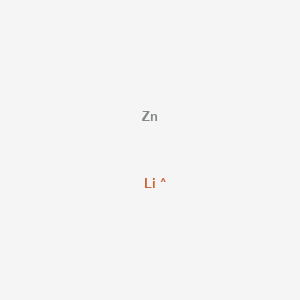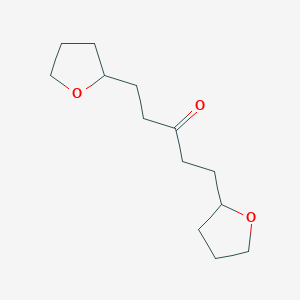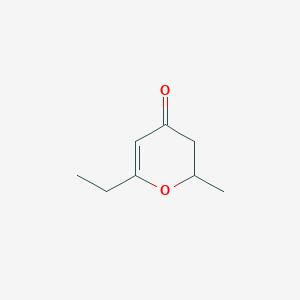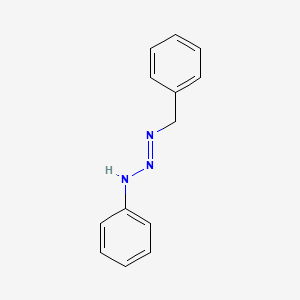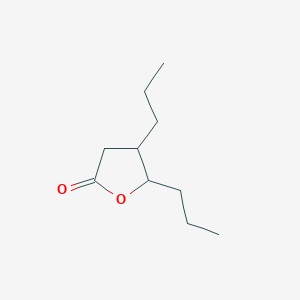![molecular formula C12H14Cl3NO B14719377 3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride CAS No. 21447-59-6](/img/structure/B14719377.png)
3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a benzoyl chloride group attached to a bis(2-chloroethyl)amino group and a methyl group on the benzene ring. This compound is of interest due to its potential use in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride typically involves the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. This intermediate is then reacted with bis(2-chloroethyl)amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反应分析
Types of Reactions
3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Water or aqueous bases such as sodium hydroxide are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted amines or thiols.
Hydrolysis: 3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
科学研究应用
3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of anticancer agents and other therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride involves the alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins. The bis(2-chloroethyl)amino group forms reactive intermediates that can covalently bind to nucleophilic centers, leading to cross-linking and disruption of normal cellular functions. This mechanism is similar to that of nitrogen mustards, which are known for their cytotoxic effects .
相似化合物的比较
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Melphalan
- Chlorambucil
- Cyclophosphamide
Uniqueness
3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride is unique due to the presence of both a benzoyl chloride group and a bis(2-chloroethyl)amino group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure also provides opportunities for the development of novel therapeutic agents with potentially improved efficacy and reduced side effects .
属性
CAS 编号 |
21447-59-6 |
|---|---|
分子式 |
C12H14Cl3NO |
分子量 |
294.6 g/mol |
IUPAC 名称 |
3-[bis(2-chloroethyl)amino]-4-methylbenzoyl chloride |
InChI |
InChI=1S/C12H14Cl3NO/c1-9-2-3-10(12(15)17)8-11(9)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3 |
InChI 键 |
ORUYBSWKKRFMFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)

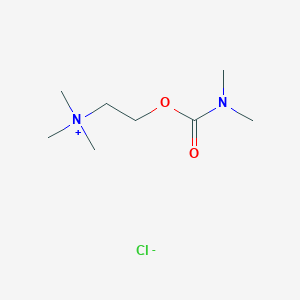
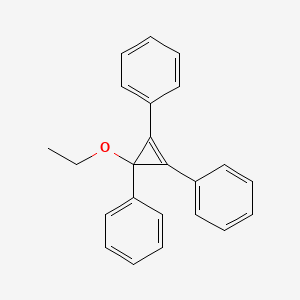


![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
